1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H30N4O4S and its molecular weight is 470.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Related Compounds : Research has explored the synthesis of various pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the compound . These derivatives have been synthesized from different precursors, highlighting the versatility and potential for diverse applications in scientific research (Quiroga et al., 1999).
Crystallographic Analysis : X-ray powder diffraction data has been reported for compounds similar to the targeted compound. This data is crucial for understanding the molecular structure and physical properties, which are vital for various scientific applications (Wang et al., 2017).
Medicinal Chemistry and Drug Design
Development of Medical Imaging Tracers : Analogs of pyrazolo[3,4-b]pyridine derivatives have been synthesized for potential use in medical imaging, particularly in positron emission tomography (PET) ligands. This research opens avenues for the use of related compounds in diagnostic imaging (Tobiishi et al., 2007).
Investigation of Anticancer Properties : Some pyrazolo[3,4-b]pyridine derivatives have been examined for their cytotoxic activity against cancer cells. This suggests a potential role for related compounds in cancer research and therapy (Hassan et al., 2014).
Material Science
- Supramolecular Chemistry : The study of pyrazolo[3,4-b]pyridine derivatives has also extended to their supramolecular aggregation. Understanding these properties can lead to applications in material science, such as the design of new materials with specific molecular interactions (Low et al., 2007).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the opening of the channel pore, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S/c1-4-5-6-11-25-24(29)20-14-21(17-8-7-9-19(13-17)32-3)26-23-22(20)16(2)27-28(23)18-10-12-33(30,31)15-18/h7-9,13-14,18H,4-6,10-12,15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDQIYUERGYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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